Ethyl docosa-4,7,10,13,16,19-hexaenoate

Catalog No.
S618551
CAS No.
84494-72-4
M.F
C24H36O2
M. Wt
356.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl docosa-4,7,10,13,16,19-hexaenoate

CAS Number

84494-72-4

Product Name

Ethyl docosa-4,7,10,13,16,19-hexaenoate

IUPAC Name

ethyl docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3

InChI Key

ITNKVODZACVXDS-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Synonyms

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer, DH-ethyl ester, docosahexaenoic acid ethyl ester

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC

Source and Chemical Structure:

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of docosahexaenoic acid (DHA), is a fatty acid derivative. It is obtained from fish oil, particularly tuna oil, through a process called selective alcoholysis [, ]. This process uses lauryl alcohol to enrich the ethyl ester fraction containing DHA [].

Research on DHA and its Potential Benefits:

Docosahexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid (LC-PUFA) essential for brain and eye health []. While research is ongoing, studies suggest DHA may play a role in various conditions, including:

  • Neurodegenerative diseases: Studies investigate the potential benefits of DHA in preventing or slowing the progression of Alzheimer's disease and other neurodegenerative conditions [, ].
  • Cognitive function: Research explores the potential impact of DHA supplementation on cognitive function, memory, and learning, particularly in older adults [, ].
  • Mental health: Some studies suggest DHA may have a role in managing symptoms of depression and other mental health conditions [].

Ethyl Docosahexaenoate (EDHA) as a Research Tool:

Ethyl docosahexaenoate (EDHA) offers several advantages as a research tool compared to DHA itself:

  • Increased Stability: EDHA is more stable than DHA, making it easier to handle and store during research experiments.
  • Improved Absorption: Some studies suggest EDHA may be better absorbed by the body compared to DHA in certain forms.

Ethyl docosa-4,7,10,13,16,19-hexaenoate is a long-chain fatty acid ethyl ester derived from docosahexaenoic acid, which is known for its polyunsaturated structure characterized by six double bonds. Its molecular formula is C22H32O2C_{22}H_{32}O_2 and it has a CAS number of 84494-72-4. This compound exhibits significant interest in both biochemical research and industrial applications due to its unique structural properties and potential health benefits.

Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Esterification: It can react with alcohols to form new esters.
  • Oxidation: The double bonds can undergo oxidation, leading to the formation of hydroperoxides or aldehydes.
  • Wittig Reaction: This reaction can be utilized for synthesizing polyunsaturated fatty acids by converting phosphonium salts into alkenes .

Ethyl docosa-4,7,10,13,16,19-hexaenoate is known for its potential biological activities that may include:

  • Anti-inflammatory Effects: Similar to docosahexaenoic acid, it may help reduce inflammation and promote cardiovascular health.
  • Neuroprotective Properties: It could play a role in protecting neural tissues and enhancing cognitive function.
  • Cell Membrane Fluidity: As a component of cell membranes, it contributes to membrane fluidity and function, impacting cellular signaling pathways .

The synthesis of ethyl docosa-4,7,10,13,16,19-hexaenoate can be achieved through several methods:

  • Wittig Reaction: Utilizing phosphonium salts to create the desired polyene structure.
  • Convergent Synthesis: Combining smaller fragments through selective reactions to form the complete molecule .
  • Direct Esterification: Reacting docosahexaenoic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester directly.

Ethyl docosa-4,7,10,13,16,19-hexaenoate has various applications:

  • Nutritional Supplements: It is often included in dietary supplements for its omega-3 fatty acid content.
  • Pharmaceuticals: Potential use in formulations aimed at reducing inflammation or improving cognitive function.
  • Cosmetics: Used in skin care products for its moisturizing properties and potential benefits for skin health.

Interaction studies on ethyl docosa-4,7,10,13,16,19-hexaenoate have indicated its potential synergistic effects with other compounds:

Similar Compounds

Ethyl docosa-4,7,10,13,16,19-hexaenoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ethyl eicosapentaenoateContains five double bondsKnown for anti-inflammatory effects
Ethyl arachidonic acidContains four double bondsPrecursor to various signaling molecules
Ethyl cis-docosahexaenoateSimilar structure but different stereochemistryMore prevalent in marine oils

These compounds are similar in their fatty acid chains but differ in their degree of saturation and biological activities.

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

356.271530387 g/mol

Monoisotopic Mass

356.271530387 g/mol

Heavy Atom Count

26

Wikipedia

Ethyl docosahexaenoate

Dates

Modify: 2023-08-15

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